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Compound of Interest

Compound Name: Apixaban-d3

Cat. No.: B146307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of deuterated Apixaban in comparison to its non-deuterated counterpart. The
strategic incorporation of deuterium in drug molecules, a process known as deuteration, has
gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic
profiles of therapeutic agents.[1] This document summarizes key quantitative data, details
relevant experimental protocols, and provides visual representations of associated pathways
and workflows to support further research and development in this area.

Comparative Physicochemical Data

The following table summarizes the available and theoretical physicochemical properties of
Apixaban and its deuterated form, Apixaban-d3. It is important to note that detailed
experimental data for several key properties of deuterated Apixaban are not extensively
available in public literature, likely due to the proprietary nature of such information.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b146307?utm_src=pdf-interest
https://www.medchemexpress.com/apixaban-d3.html
https://www.benchchem.com/product/b146307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Apixaban

Deuterated Apixaban
(Apixaban-d3)

Molecular Formula

C25H25N504

C25H22D3N504

Molecular Weight 459.5 g/mol [2] 462.52 g/mol [1]
Data not publicly available.
The effect of deuterium
o substitution on pKa is
13.12 (strongest acidic)[3], -1.6 o
pKa generally minimal but can be

(strongest basic)[3]

observed if the deuterium is

placed near the ionizable

group.

Aqueous Solubility

Approximately 0.04 mg/mL in
the physiological pH range
(1.2-6.8).[2] Sparingly soluble
in agueous buffers.[4]

Data not publicly available.
Deuteration is not expected to
significantly alter aqueous
solubility unless it leads to

changes in crystal packing.

Solubility in Organic Solvents

Soluble in DMSO (approx. 5
mg/mL) and
dimethylformamide (approx. 3
mg/mL).[4]

Soluble in DMSO (= 5 mg/mL)
and DMF (= 3 mg/mL).[1]

LogP: 1.65 at pH 7.4[3],

Data not publicly available.

The change in LogP upon

LogP / LogD L
cLogP: 2.23[3], LogD7.4: 1.89. deuteration is generally
negligible.
Data not publicly available.
Deuteration may slightly alter
Melting Point 326.53 °C[2] the melting point due to

changes in crystal lattice

energy.

Crystal Structure

Exists in different polymorphic

forms.[5]

Data not publicly available.
The crystal structure may be

isomorphic to one of the non-
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deuterated forms or may adopt

a new polymorphic form.

Expected to be higher than
non-deuterated Apixaban.
Deuteration at metabolically
active sites can slow down the

rate of enzymatic degradation,

Primarily metabolized via O- a phenomenon known as the
Metabolic Stability demethylation and kinetic isotope effect. This can
hydroxylation.[6] lead to a longer half-life and

altered clearance.[7][8] In one
study, deuteration of a
celecoxib derivative led to
increased metabolic stability

both in vitro and in vivo.[9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided
below. These protocols are standard methods applicable to small molecule drugs like Apixaban
and its deuterated analogs.

Determination of pKa by Potentiometric Titration

This method is considered a gold standard for pKa determination of ionizable compounds.[10]
Methodology:
» Preparation of Solutions:

o Prepare a 1 mM solution of the test compound (Apixaban or deuterated Apixaban) in a
suitable solvent system. For poorly water-soluble compounds, a co-solvent system may be
necessary.[10]

o Prepare standardized 0.1 M hydrochloric acid (HCI) and 0.1 M sodium hydroxide (NaOH)
solutions.
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o Prepare a 0.15 M potassium chloride (KCI) solution to maintain a constant ionic strength.
[11]

o Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]
e Titration:

o Place a known volume (e.g., 20 mL) of the test compound solution in a thermostated
vessel at 25 °C.

o Add the KCI solution to maintain constant ionic strength.
o Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.[11]

o If the compound is a base, titrate with the standardized HCI solution. If it is an acid, titrate
with the standardized NaOH solution.

o Add the titrant in small increments and record the pH reading after each addition, allowing

the reading to stabilize.
o Data Analysis:
o Plot the pH values against the volume of titrant added to generate a titration curve.

o The pKa is determined from the pH at the half-equivalence point. The equivalence point is
the inflection point of the sigmoid curve.[12]

Determination of Aqueous Solubility by Shake-Flask
Method

The shake-flask method is a classical and reliable technique for determining the
thermodynamic solubility of a compound.[13]

Methodology:

e Preparation:
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o Add an excess amount of the solid compound (Apixaban or deuterated Apixaban) to a
known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a
sealed container.

« Equilibration:

o Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period
(typically 24-48 hours) to ensure equilibrium is reached.[13]

e Phase Separation:

o Allow the suspension to settle. Separate the undissolved solid from the saturated solution
by centrifugation or filtration. Ensure that the separation method does not cause a
temperature change.

e Quantification:

o Analyze the concentration of the dissolved compound in the clear supernatant using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC)
with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

o Prepare a calibration curve with known concentrations of the compound to accurately
guantify the solubility.

Determination of LogP/LogD by Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an
immiscible organic phase, typically n-octanol and water, to determine its lipophilicity.[15][16]

Methodology:
e Phase Preparation:

o Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous
buffer with n-octanol by shaking them together for at least 24 hours, followed by
separation.[15]

 Partitioning:

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/103/938/an1730en00.pdf
https://asianpubs.org/index.php/ajchem/article/download/25_1_45/6119
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://encyclopedia.pub/entry/26444
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve a known amount of the test compound in one of the phases.

o Add a known volume of the second phase to create a biphasic system with a defined
volume ratio.

o Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to
allow for partitioning equilibrium to be reached.[17]

o Let the phases separate completely, which can be aided by centrifugation.

e Quantification:
o Carefully withdraw an aliquot from each phase.

o Determine the concentration of the compound in each phase using a suitable analytical
method like HPLC-UV or LC-MS.[18]

o Calculation:

o The partition coefficient (P) is calculated as the ratio of the concentration of the compound
in the n-octanol phase to its concentration in the aqueous phase.

o LogP is the logarithm of this ratio. For ionizable compounds, the measurement at a
specific pH gives the distribution coefficient (D), and its logarithm is LogD.[19]

Determination of Melting Point by Differential Scanning
Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal
transitions in a material as a function of temperature, providing an accurate determination of
the melting point.[20][21]

Methodology:
e Sample Preparation:

o Accurately weigh a small amount (typically 1-5 mg) of the solid compound into a DSC pan.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://www.researchgate.net/publication/384278496_LogP_LogD_shake-flask_method_v1
https://www.cureffi.org/2016/04/27/differential-scanning-calorimetry/
https://sgs-institut-fresenius.de/en/material-failure-analysis/measuring-and-analysis-methods/chemical-analytics/dynamic-scanning-calorimetry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Seal the pan, often hermetically, to prevent any loss of material during heating.[22]

e Instrument Setup:
o Place the sample pan and an empty reference pan into the DSC cell.

o Set the temperature program, which includes a starting temperature, an ending
temperature, and a constant heating rate (e.g., 10 °C/min).[23]

¢ Measurement:

o The instrument heats both the sample and reference pans while measuring the difference
in heat flow required to maintain them at the same temperature.

o Data Analysis:
o Athermogram is generated, plotting heat flow versus temperature.

o The melting point is determined as the onset temperature of the endothermic melting
peak. The peak temperature represents the complete melting of the material.[24]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically
using liver microsomes or hepatocytes.[25][26]

Methodology:
 Incubation Mixture Preparation:

o Prepare an incubation mixture containing the test compound at a specific concentration
(e.g., 1 uM) in a buffer solution with either liver microsomes or hepatocytes.

o For cytochrome P450-mediated metabolism, include the cofactor NADPH.[27]
e Incubation:

o Incubate the mixture at 37 °C.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.researchgate.net/post/How-do-you-use-Differential-Scanning-Calorimetry-DSC-for-DNA-melting-temperature
https://pmc.ncbi.nlm.nih.gov/articles/PMC5409303/
https://www.s4science.at/wordpress/wp-content/uploads/2018/10/DSC-Beginners-Guide.pdf
https://www.nuvisan.com/en/discovery/discovery-dmpk/in-vitro-dmpk/metabolic-stability
https://bioivt.com/metabolic-stability
https://synapse.patsnap.com/article/how-to-conduct-an-in-vitro-metabolic-stability-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[28]

e Reaction Quenching:

o Stop the metabolic reaction at each time point by adding a quenching solution, such as a
cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.[27]

e Sample Analysis:
o Centrifuge the samples to remove the precipitated protein.

o Analyze the supernatant for the remaining concentration of the parent compound using
LC-MS/MS.

o Data Analysis:

o Plot the natural logarithm of the percentage of the parent compound remaining versus
time.

o The slope of the linear regression of this plot gives the elimination rate constant (k).
o The in vitro half-life (t:/2) is calculated as 0.693/k.

o The intrinsic clearance (CLint) can then be calculated from the half-life and the protein
concentration in the incubation.[28]

Visualizations

Apixaban's Mechanism of Action: Inhibition of the
Coagulation Cascade

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By
binding to Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby
inhibiting the formation of fibrin clots.
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Apixaban directly inhibits Factor Xa in the coagulation cascade.

Experimental Workflow for Comparative
Physicochemical Profiling

This workflow outlines the key steps in comparing the physicochemical properties of standard

Apixaban and its deuterated analog.
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Compound Synthesis & Purity
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Workflow for comparing physicochemical properties.

Logical Relationship of Deuteration on Apixaban's
Properties

This diagram illustrates the theoretical impact of deuterium substitution on the key properties of
Apixaban, leading to potential changes in its clinical profile.
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Theoretical impact of deuteration on Apixaban.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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